

Application Note: Probing Protein-Protein Interactions with DSP Crosslinking and Mass Spectrometry

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Compound of Interest

Compound Name: DSP Crosslinker

Cat. No.: B1670971

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Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. Many of these interactions are transient and may be lost during traditional biochemical purification methods. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these fleeting interactions within their native cellular environment.[1] Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent, is a cell-permeable, homobifunctional, and thiol-cleavable crosslinker widely used for these studies.[2][3] Its N-hydroxysuccinimide (NHS) esters react with primary amines (the N-terminus of proteins and the side chain of lysine residues), covalently linking proteins that are in close proximity (spacer arm length of 12.0 Å).[4][5] The disulfide bond in the DSP spacer arm is readily cleaved by reducing agents, which simplifies the identification of crosslinked peptides by mass spectrometry.[2][6] This application note provides a detailed protocol for utilizing DSP crosslinking followed by mass spectrometry analysis to identify protein-protein interactions.

Principle of the Method

The workflow begins with the treatment of cells or a protein complex with DSP. The **DSP crosslinker** covalently captures interacting proteins. Following cell lysis and immunoprecipitation of a protein of interest (POI), the crosslinked protein complexes are isolated. The disulfide bond in the DSP linker is then cleaved, releasing the interacting proteins,

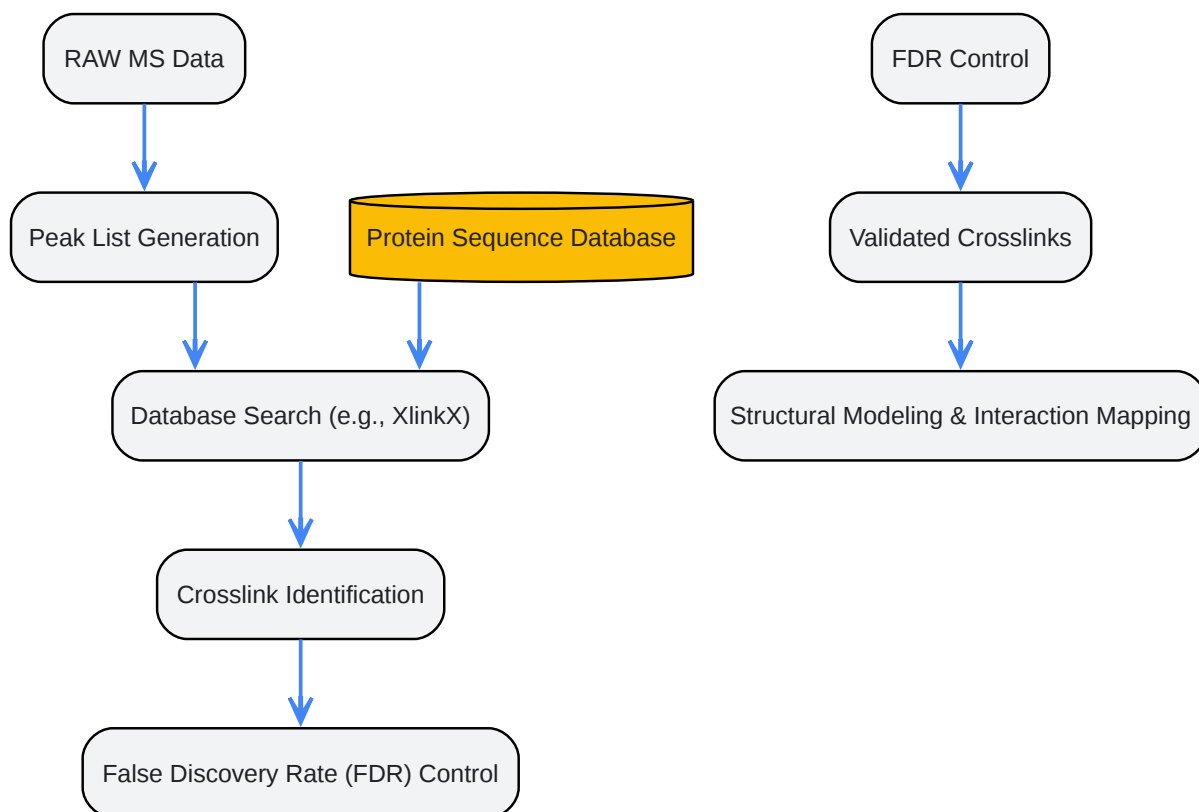
which can be identified by mass spectrometry. The identification of cross-linked peptides provides distance constraints that can be used to model the three-dimensional structure of protein complexes.^[7]

Advantages of DSP in XL-MS

- **Cell Permeability:** DSP can cross the cell membrane, allowing for in vivo crosslinking to capture interactions in their native cellular context.^{[6][8]}
- **Cleavability:** The disulfide bond in DSP is easily cleaved by reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol (β -ME).^{[3][4]} This simplifies the analysis of mass spectrometry data by allowing for the identification of the individual peptides that were crosslinked.^[6]
- **Amine Reactivity:** DSP specifically reacts with primary amines, which are abundant in proteins, providing broad coverage for capturing interactions.^{[4][9]}

Experimental Workflow Overview

The overall experimental workflow for DSP crosslinking followed by mass spectrometry analysis can be visualized in the following diagram:



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